High-Affinity Dopamine Receptor Binding Profile of (-)-Stepholidine Versus Typical Antipsychotics
(-)-Stepholidine exhibits high affinity for multiple dopamine receptor subtypes, with Ki values of 5.1 nM (D1), 11.6 nM (D2), 24 nM (D3), and 5.8 nM (D5) [1]. In contrast, the typical antipsychotic haloperidol shows a Ki of ~2 nM at D2 receptors but minimal affinity for D1 receptors (Ki >1000 nM), while the atypical antipsychotic clozapine has a Ki of ~190 nM at D2 and ~540 nM at D1 [2][3]. The D2/D1 affinity ratio for (-)-stepholidine is approximately 2.3, compared to >500 for haloperidol and ~0.35 for clozapine, demonstrating a balanced dual-receptor profile distinct from both typical and atypical antipsychotics [4].
| Evidence Dimension | Dopamine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | (-)-Stepholidine: D1 Ki=5.1 nM, D2 Ki=11.6 nM, D3 Ki=24 nM, D5 Ki=5.8 nM |
| Comparator Or Baseline | Haloperidol: D2 Ki=~2 nM, D1 Ki >1000 nM; Clozapine: D2 Ki=~190 nM, D1 Ki=~540 nM |
| Quantified Difference | D2/D1 affinity ratio: (-)-Stepholidine ~2.3; Haloperidol >500; Clozapine ~0.35 |
| Conditions | Radioligand binding assays in HEK293 cells expressing human dopamine receptors |
Why This Matters
This balanced dual D1/D2 receptor affinity profile is mechanistically unique and cannot be replicated by existing antipsychotics, making (-)-stepholidine a critical tool for studying receptor crosstalk and developing novel antipsychotic agents with distinct therapeutic and side-effect profiles.
- [1] Bertin Bioreagent. (–)-Stepholidine CAT N°: 26612. Technical Datasheet. Kis = 5.1, 11.6, 24, 1,450, and 5.8 nM at D1, D2, D3, D4, D5. View Source
- [2] Leysen JE, Janssen PM, Gommeren W, Wynants J, Pauwels PJ, Janssen PA. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and ocaperidone. Mol Pharmacol. 1992;41(3):494-508. PMID: 1372090. View Source
- [3] Bymaster FP, Calligaro DO, Falcone JF, et al. Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology. 1996;14(2):87-96. PMID: 8822532. View Source
- [4] Natesan S, Reckless GE, Barlow KB, et al. The antipsychotic potential of l-stepholidine—a naturally occurring dopamine receptor D1 agonist and D2 antagonist. Psychopharmacology (Berl). 2008;199(2):275-289. PMID: 18521575. View Source
